2-(2-METHYLPHENYL)-1H,2H,3H,6H,11H-NAPHTHO[2,3-G]INDAZOLE-3,6,11-TRIONE
Description
2-(2-Methylphenyl)-1H,2H,3H,6H,11H-naphtho[2,3-g]indazole-3,6,11-trione is a complex heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a naphthalene ring with an indazole moiety, making it an interesting subject for chemical and pharmacological research.
Properties
IUPAC Name |
2-(2-methylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c1-12-6-2-5-9-17(12)24-22(27)16-11-10-15-18(19(16)23-24)21(26)14-8-4-3-7-13(14)20(15)25/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBPJXVKRSJPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-1H,2H,3H,6H,11H-naphtho[2,3-g]indazole-3,6,11-trione typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Transition Metal Catalysis: Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed to introduce various substituents onto the indazole ring.
Reductive Cyclization: Reductive cyclization of nitroaromatic compounds with hydrazines can also be used to form the indazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-1H,2H,3H,6H,11H-naphtho[2,3-g]indazole-3,6,11-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
2-(2-Methylphenyl)-1H,2H,3H,6H,11H-naphtho[2,3-g]indazole-3,6,11-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-1H,2H,3H,6H,11H-naphtho[2,3-g]indazole-3,6,11-trione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another indazole derivative with distinct tautomeric forms.
Naphtho[2,3-g]indazole: A related compound with a similar naphthalene-indazole structure.
Uniqueness
2-(2-Methylphenyl)-1H,2H,3H,6H,11H-naphtho[2,3-g]indazole-3,6,11-trione is unique due to its specific substitution pattern and the combination of the naphthalene and indazole moieties. This unique structure contributes to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
